molecular formula C7H12N4O B1532487 2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol CAS No. 856369-62-5

2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol

Cat. No. B1532487
M. Wt: 168.2 g/mol
InChI Key: XGKJKBGIZBRYNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol” is a chemical compound with a variety of properties .

Scientific Research Applications

An Efficient and Simple Methodology for Synthesis

The study by Khan et al. (2015) presents an efficient, solvent-free methodology for synthesizing 2-aminopyrimidine derivatives, including structures related to 2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol, by fusing 2-amino-4,6-dichloropyrimidine with different amines. This method highlights a high-yielding, efficient approach compared to conventional synthesis techniques, which could be relevant for generating compounds for scientific research applications (Khan et al., 2015).

Cu(II) Complexes Formation

Research by Keypour et al. (2015) investigates the synthesis of Schiff base ligands derived from unsymmetrical tripodal amines, including 2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol analogues. The study provides insight into the formation of Cu(II) complexes, revealing the impact of arm length and molecular interactions on the structural formation of these complexes. Such findings could be instrumental in understanding the coordination chemistry of 2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol-related compounds (Keypour et al., 2015).

Spectral and Physical Properties

Anharmonic Vibrational and Electronic Spectral Study

Faizan et al. (2017) conducted a detailed analysis of 2-amino-4-hydroxy-6-methylpyrimidine, which shares structural similarities with 2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol, combining experimental and theoretical approaches. This research offers comprehensive data on the vibrational and electronic spectra of such compounds, contributing valuable information on their physical and chemical properties, which could be extrapolated to understand the properties of 2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol (Faizan et al., 2017).

Antimicrobial Activity

Antimicrobial Activities of Pyrimidine Derivatives

A study by Sabry et al. (2013) explores the synthesis and antimicrobial activities of 2,6-bis(substituted thiazolopyrimidinyl) pyridine derivatives, starting from compounds structurally related to 2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol. The findings reveal that many of these newly synthesized compounds exhibit significant antimicrobial activities, suggesting potential applications of 2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol derivatives in developing new antimicrobial agents (Sabry et al., 2013).

Molecular Interactions and Self-Assembly

Internucleobase-Interaction-Directed Self-Assembly

Shimizu et al. (2001) investigate the self-assembly of nucleobase bolaamphiphiles, including those with structural motifs related to 2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol. This research provides insights into the molecular interactions driving the self-assembly processes, potentially offering a basis for developing nanostructures and materials from 2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol and its derivatives (Shimizu et al., 2001).

properties

IUPAC Name

2-[(6-amino-2-methylpyrimidin-4-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-5-10-6(8)4-7(11-5)9-2-3-12/h4,12H,2-3H2,1H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKJKBGIZBRYNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol

Synthesis routes and methods

Procedure details

A mixture of 6-chloro-2-methylpyrimidin-4-ylamine (717 mg, 5.0 mmol) and ethanolamine (0.602 mL, 10.0 mmol) were heated at 250° C. in a microwave for 30 seconds. After cooling, the residue was dissolved in ethyl acetate, containing a small amount of methanol and was washed with brine. The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to afford the title compound as a white solid (334 mg, 40% yield). 1H NMR (400 MHz, DMSO-d6): δ 6.45 (br s, 1H), 5.98 (br s, 2H), 5.25 (s, 1H), 3.47 (t, J=6.0 Hz, 2H), 3.23-3.14 (m, 2H), 2.12 (s, 3H).
Quantity
717 mg
Type
reactant
Reaction Step One
Quantity
0.602 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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